molecular formula C19H25NO5 B12341375 (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate

Cat. No.: B12341375
M. Wt: 347.4 g/mol
InChI Key: ZXVUKPRLBCEJFM-HNNXBMFYSA-N
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Description

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Addition of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction, where tert-butyl alcohol reacts with a carboxylic acid derivative of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method involves synthesizing the compound in large batches, allowing for precise control over reaction conditions and product quality.

    Continuous Flow Processing: This method involves a continuous flow of reactants through a reactor, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrrolidine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

Uniqueness

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, a tert-butoxy group, and a pyrrolidine ring

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl (2S)-2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H25NO5/c1-19(2,3)25-17(22)12-16(21)15-10-7-11-20(15)18(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3/t15-/m0/s1

InChI Key

ZXVUKPRLBCEJFM-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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